

A Comparative Spectroscopic Guide to Jasminoside B Stereoisomers

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Compound of Interest		
Compound Name:	Jasminoside B	
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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the spectroscopic data for **Jasminoside B** and its stereoisomer, Jasminoside I. Both compounds are monoterpenoid glycosides isolated from the fruits of Gardenia jasminoides. Understanding the subtle differences in their spectroscopic profiles is crucial for accurate identification, characterization, and evaluation of their biological activities in drug discovery and development.

Spectroscopic Data Comparison

The following tables summarize the ¹H NMR, ¹³C NMR, and Mass Spectrometry data for **Jasminoside B** and Jasminoside I. These datasets are essential for distinguishing between the two stereoisomers.

¹H and ¹³C NMR Data

The ¹H and ¹³C NMR spectra were recorded in deuterated methanol (CD₃OD). Chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz).

Table 1: ¹H and ¹³C NMR Data for **Jasminoside B** and Jasminoside I in CD₃OD



Position	Jasminoside B (¹³C δ)	Jasminoside B (¹H δ, J in Hz)	Jasminoside I (¹³C δ)	Jasminoside I (¹H δ, J in Hz)
1	41.8	2.25 (d, 18.0), 2.55 (d, 18.0)	41.9	2.26 (d, 18.0), 2.56 (d, 18.0)
2	204.5	204.6		
3	129.8	6.05 (br s)	129.7	6.04 (br s)
4	165.2	165.3		
5	49.5	2.60 (m)	49.6	2.61 (m)
6	71.5	4.05 (d, 12.0), 4.20 (d, 12.0)	71.6	4.06 (d, 12.0), 4.21 (d, 12.0)
7	40.2	40.3		
8	28.5	1.10 (s)	28.6	1.11 (s)
9	23.4	1.05 (s)	23.5	1.06 (s)
10	68.7	3.60 (s)	68.8	3.61 (s)
1'	100.2	4.85 (d, 7.8)	100.3	4.86 (d, 7.8)
2'	75.1	3.25 (dd, 8.0, 7.8)	75.2	3.26 (dd, 8.0, 7.8)
3'	78.0	3.40 (t, 8.0)	78.1	3.41 (t, 8.0)
4'	71.6	3.30 (t, 8.0)	71.7	3.31 (t, 8.0)
5'	77.9	3.45 (m)	78.0	3.46 (m)
6'	62.8	3.70 (dd, 12.0, 5.0), 3.90 (dd, 12.0, 2.0)	62.9	3.71 (dd, 12.0, 5.0), 3.91 (dd, 12.0, 2.0)

Mass Spectrometry Data

High-resolution mass spectrometry (HR-MS) data provides the exact mass of the compounds, confirming their molecular formula.



Table 2: Mass Spectrometry Data for Jasminoside B and Jasminoside I

Compound	Molecular Formula	Calculated Mass [M+Na]+	Observed Mass [M+Na]+
Jasminoside B	C16H26O8	369.1525	369.1522
Jasminoside I	C16H26O8	369.1525	369.1520

Experimental Protocols

The following protocols are representative of the methods used to acquire the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 5-10 mg of the purified compound (Jasminoside B or Jasminoside I) was dissolved in 0.5 mL of deuterated methanol (CD₃OD).
- Instrumentation: ¹H and ¹³C NMR spectra were recorded on a Bruker AV-500 spectrometer operating at 500 MHz for ¹H and 125 MHz for ¹³C.
- 1H NMR Parameters:

Pulse Program: zg30

Number of Scans: 16

Acquisition Time: 3.28 s

Relaxation Delay: 1.0 s

Spectral Width: 10 ppm

¹³C NMR Parameters:

Pulse Program: zgpg30

Number of Scans: 1024



Acquisition Time: 1.10 s

Relaxation Delay: 2.0 s

Spectral Width: 220 ppm

 Data Processing: The spectra were processed using MestReNova software. The residual solvent peak of CD₃OD (δH 3.31 and δC 49.0) was used as an internal standard.

Mass Spectrometry (MS)

- Sample Preparation: A dilute solution of the purified compound was prepared in methanol (approximately 1 μg/mL).
- Instrumentation: High-resolution mass spectra were obtained using an Agilent 6520 Q-TOF mass spectrometer equipped with an electrospray ionization (ESI) source.
- ESI-MS Parameters:

Ionization Mode: Positive

Capillary Voltage: 3500 V

Fragmentor Voltage: 175 V

Drying Gas Flow: 10 L/min

Drying Gas Temperature: 325 °C

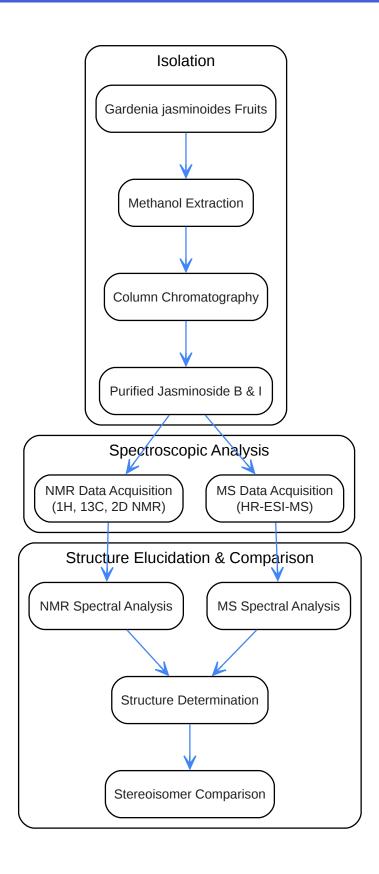
Nebulizer Pressure: 35 psi

Mass Range: m/z 100-1000

Workflow and Data Analysis

The following diagram illustrates the workflow for the isolation, data acquisition, and structural elucidation of Jasminoside stereoisomers.





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Workflow for Spectroscopic Analysis of Jasminoside Stereoisomers



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